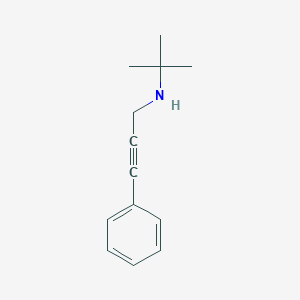

2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine

説明

特性

IUPAC Name |

2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-13(2,3)14-11-7-10-12-8-5-4-6-9-12/h4-6,8-9,14H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVWAFWRJIHFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405899 | |

| Record name | 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73402-80-9 | |

| Record name | 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism

The process involves:

-

Michael Addition : The amine attacks the α,β-unsaturated ketone to form an enamine intermediate.

-

C–C Bond Cleavage : Unusual fragmentation of the enamine generates an iminium ion.

-

Acetylide Addition : Copper acetylides, formed in situ from 1-alkynes, react with the iminium ion to yield propargylamines.

For 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine , phenylacetylene serves as the alkyne source, while tert-butylamine replaces secondary amines. Catalytic systems using CuCl (10 mol%) in toluene at 100°C achieve yields up to 92% for analogous structures.

Optimization Data

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuCl | Toluene | 100 | 12 | 92 |

| CuBr | Toluene | 100 | 12 | 90 |

| CuI | Toluene | 100 | 12 | 87 |

Key advantages include operational simplicity and scalability. Limitations involve the need for high temperatures and inert conditions.

Multi-Step Synthesis via Carbamate Intermediates

A Chinese patent (CN105085278A) outlines a four-step route for structurally related 2-methyl-1-substituted phenyl-2-propanamines. Adapting this method for the target compound involves:

Stepwise Procedure

-

Nucleophilic Substitution :

Substituted benzyl chloride reacts with isobutyronitrile under basic conditions (-78°C to 0°C) to form 2-methyl-1-phenyl-2-butyronitrile. -

Hydrolysis to Carboxylic Acid :

The nitrile undergoes basic hydrolysis (KOH, 80–220°C) to yield 2-methyl-1-phenyl-2-butyric acid. -

Curtius Rearrangement :

Treatment with diphenylphosphoryl azide (DPPA) generates an isocyanate intermediate, which reacts with benzyl alcohol to form a carbamate. -

Hydrogenolysis :

Catalytic hydrogenation (Pd/C, H₂) cleaves the carbamate, releasing the primary amine.

Critical Parameters

This route offers precise stereochemical control but requires specialized reagents like DPPA and multi-step purification.

This method avoids harsh conditions but suffers from moderate yields and expensive catalysts.

Comparative Analysis of Methods

Efficiency and Practicality

化学反応の分析

Types of Reactions

2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Substitution: The amine group can participate in substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of N-substituted amines or amides.

科学的研究の応用

Anxiolytic and Antidepressant Activity

Recent studies have indicated that derivatives of 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine exhibit significant anxiolytic properties. In animal models, it has been shown to reduce anxiety-like behaviors at doses as low as 2.5 mg/kg when administered intraperitoneally. This suggests a potential for development into therapeutic agents for anxiety disorders .

Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits, particularly in conditions associated with oxidative stress and neuroinflammation. In vitro studies have demonstrated its ability to protect neuronal cells from damage induced by toxic agents, which could be beneficial in treating neurodegenerative diseases .

Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant effects. In various seizure models, it showed protective effects against seizures induced by chemical agents, suggesting its potential use in epilepsy treatment .

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study on Anxiolytic Effects | Demonstrated significant reduction in anxiety-like behavior in mice at 2.5 mg/kg dose | Four-plate test in rodents |

| Neuroprotective Study | Showed protection against oxidative stress-induced neuronal damage | In vitro assays using neuronal cell lines |

| Anticonvulsant Evaluation | Exhibited protective effects against chemically induced seizures | MES and scPTZ seizure models |

作用機序

The mechanism of action of 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The phenylprop-2-ynyl group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine can be contextualized by comparing it to analogous amines and propargyl derivatives. Key comparisons are outlined below:

Structural Analogues

| Compound Name (IUPAC) | Key Substituents | Molecular Formula | Key Properties/Applications | Reference |

|---|---|---|---|---|

| 2-Methyl-N-(phenylmethylene)propan-2-amine | Phenylmethylene (imine) group | C₁₁H₁₅N | Electron-withdrawing imine; used in condensation reactions | |

| N-(3-Phenylprop-2-yn-1-yl)prop-2-en-1-amine | Propenyl group instead of methyl | C₁₂H₁₃N | Allyl group enables Michael addition/polymerization | |

| 2-Methyl-N-(2-(4-methylpiperazino)ethyl)propan-2-amine | Pyrimidine and piperazine substituents | C₁₅H₂₆N₅ | Heterocyclic moieties enhance receptor binding; potential CNS activity | |

| (3-Bromophenyl)methylamine | Bromophenyl substituent | C₁₀H₁₄BrN | Halogenation increases lipophilicity; possible antimicrobial use |

Reactivity and Electronic Effects

- Propargyl vs. Allyl Groups : The propargyl group in the target compound introduces sp-hybridized carbons, enabling click chemistry (e.g., Huisgen cycloaddition) , whereas allyl derivatives (e.g., N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine ) participate in electrophilic additions or polymerizations.

- Antioxidant Activity : Unlike nitrone derivatives (e.g., (Z)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propan-2-amine oxide ), the target compound lacks radical scavenging moieties (e.g., nitroxide or hydroxyl groups), making it less effective in antioxidant applications .

Pharmacological Potential

While the target compound lacks direct pharmacological data, structurally related amines like N,N-diisopropyltryptamine (DIPT) demonstrate psychoactive properties due to indole moieties. In contrast, the propargyl-phenyl system in this compound may confer unique pharmacokinetic profiles, such as increased metabolic stability via reduced cytochrome P450 interactions.

生物活性

2-Methyl-N-(3-phenylprop-2-ynyl)propan-2-amine, commonly known as an analog of amphetamines, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and metabolic regulation. This article synthesizes current research findings on the compound's biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a propanamine backbone with a methyl group and a phenylpropynyl substituent, which is critical for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Monoamine Release : The compound is believed to promote the release of monoamines such as dopamine and norepinephrine, akin to other amphetamines. This action can enhance neurotransmission in the central nervous system (CNS), potentially leading to stimulant effects.

- Inhibition of Enzymes : Some studies suggest that related compounds may inhibit enzymes involved in neurotransmitter metabolism, thereby prolonging the action of these neurotransmitters in synaptic clefts.

- Impact on Glycolysis : Research into related compounds has shown that they can influence glycolytic pathways, particularly through the modulation of phosphofructokinase (PFK), an essential regulatory enzyme in glucose metabolism .

Neuropharmacological Effects

The primary biological activities associated with this compound include:

- Stimulant Effects : Similar to traditional amphetamines, this compound may enhance alertness, attention, and energy levels.

- Potential for Addiction : Given its stimulant properties, there is a risk of misuse and addiction associated with this compound.

Metabolic Effects

Research indicates that compounds with similar structures can significantly affect metabolic processes:

Case Studies and Research Findings

- In Vitro Studies : Various studies have demonstrated that analogs of this compound can inhibit specific metabolic enzymes, leading to increased glucose uptake in cancer cells. Such findings suggest potential applications in cancer treatment by targeting metabolic pathways .

- Toxicological Assessments : Investigations into the toxicological profiles reveal that while some derivatives exhibit beneficial effects at low doses, higher concentrations can lead to phospholipidosis—a condition characterized by the excessive accumulation of phospholipids within lysosomes—indicating a need for careful dosage regulation .

- Clinical Observations : Reports from clinical settings highlight the stimulant effects observed in patients administered similar compounds, emphasizing both therapeutic potential and risks associated with misuse.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。